Benzenemethanamine, 4-nitro-N-(phenylmethyl)-
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Overview
Description
Benzenemethanamine, 4-nitro-N-(phenylmethyl)- is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzenemethanamine, where the amine group is substituted with a nitro group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-nitro-N-(phenylmethyl)- typically involves the nitration of benzenemethanamine derivatives. One common method is the reaction of benzenemethanamine with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the rate of nitration and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as:
Nitration: Controlled addition of nitric acid to benzenemethanamine.
Purification: Removal of by-products and unreacted starting materials through distillation or recrystallization.
Quality Control: Analytical techniques such as HPLC or GC-MS to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-nitro-N-(phenylmethyl)- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-amino-N-(phenylmethyl)benzenemethanamine.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Oxidation: Nitroso derivatives of benzenemethanamine.
Scientific Research Applications
Benzenemethanamine, 4-nitro-N-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-nitro-N-(phenylmethyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: Similar structure but lacks the nitro group.
Benzenemethanamine, 4-methyl-: Similar structure but has a methyl group instead of a nitro group.
Benzenemethanamine, N-phenyl-: Similar structure but lacks both the nitro and phenylmethyl groups.
Uniqueness
Benzenemethanamine, 4-nitro-N-(phenylmethyl)- is unique due to the presence of both the nitro and phenylmethyl groups. These functional groups confer distinct chemical reactivity and potential biological activity, making this compound valuable for various applications in research and industry.
Properties
CAS No. |
14429-16-4 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H14N2O2/c17-16(18)14-8-6-13(7-9-14)11-15-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
InChI Key |
KONOGIFSMBLJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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